
Terephthalaldehyde dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terephthalaldehyde dihydrochloride is a chemical compound derived from terephthalaldehyde, an organic compound with the formula C₆H₄(CHO)₂. Terephthalaldehyde is one of three isomers of benzene dicarboxaldehyde, where the aldehyde groups are positioned in the para conformation on the benzene ring. This compound is typically used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Terephthalaldehyde can be synthesized from p-xylene in a two-step process. First, p-xylene is reacted with bromine to create α,α,α’,α’-Tetrabromo-p-xylene. Next, sulphuric acid is introduced to produce terephthalaldehyde . This compound can then be converted to its dihydrochloride form through further chemical reactions involving hydrochloric acid.
Industrial Production Methods: Industrial production of terephthalaldehyde typically involves the chlorination of p-xylene followed by hydrolysis in the presence of nitric acid or metal oxides . This method is efficient and yields high-purity terephthalaldehyde, which can then be converted to its dihydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions: Terephthalaldehyde dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form terephthalic acid.
Reduction: It can be reduced to form terephthalyl alcohol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Terephthalic acid.
Reduction: Terephthalyl alcohol.
Substitution: Various substituted benzaldehydes and related compounds.
Wissenschaftliche Forschungsanwendungen
Terephthalaldehyde dihydrochloride has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of terephthalaldehyde dihydrochloride involves its ability to form stable imine bonds with amines, leading to the formation of Schiff bases. These imines can coordinate with metal ions to form metal-organic frameworks (MOFs) and other coordination complexes . The molecular targets and pathways involved include the aromatic conjugation between the imine group and the benzene ring, which stabilizes the imine and prevents hydrolysis under certain conditions .
Vergleich Mit ähnlichen Verbindungen
Phthalaldehyde: An isomer with aldehyde groups in the ortho position.
Isophthalaldehyde: An isomer with aldehyde groups in the meta position.
Benzaldehyde: A simpler compound with a single aldehyde group.
Comparison: Terephthalaldehyde dihydrochloride is unique due to its para configuration, which allows for the formation of more stable and symmetrical structures compared to its ortho and meta isomers. This stability makes it particularly useful in the synthesis of polymers and coordination complexes .
Eigenschaften
Molekularformel |
C8H8Cl2O2 |
|---|---|
Molekulargewicht |
207.05 g/mol |
IUPAC-Name |
terephthalaldehyde;dihydrochloride |
InChI |
InChI=1S/C8H6O2.2ClH/c9-5-7-1-2-8(6-10)4-3-7;;/h1-6H;2*1H |
InChI-Schlüssel |
KPTPCYVULCSKHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C=O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde](/img/structure/B14762673.png)


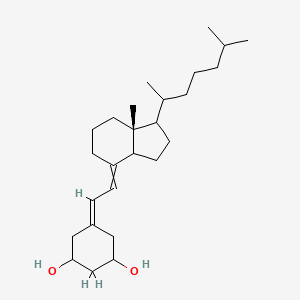
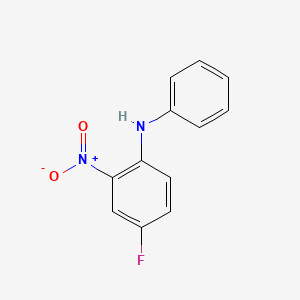
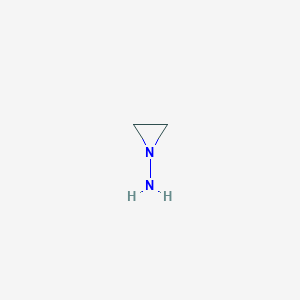

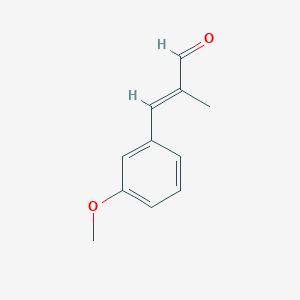
![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)

![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
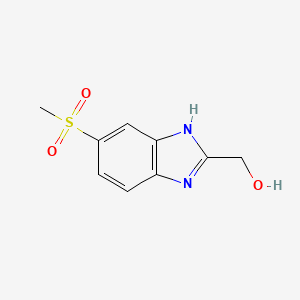
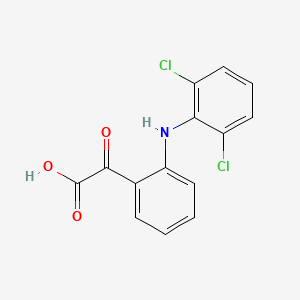
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)
